7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid
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Overview
Description
7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[44]nonane-2-carboxylic acid is a complex organic compound with the molecular formula C13H21NO5 It is characterized by a spirocyclic structure, which includes a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[44]nonane-2-carboxylic acid typically involves multiple stepsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution may result in halogenated derivatives .
Scientific Research Applications
7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group can protect reactive sites during chemical reactions, allowing for selective modifications. The spirocyclic structure provides stability and unique reactivity, making it a valuable compound in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
- 7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid
Uniqueness
7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid is unique due to its spirocyclic structure combined with the presence of an oxygen atom in the ring. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C13H21NO5 |
---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
7-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid |
InChI |
InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-7-6-13(8-14)5-4-9(18-13)10(15)16/h9H,4-8H2,1-3H3,(H,15,16) |
InChI Key |
MSDHAJLDASVPDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCC(O2)C(=O)O |
Origin of Product |
United States |
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